![molecular formula C9H16ClN3O2 B2640895 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride CAS No. 2125660-81-1](/img/structure/B2640895.png)

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

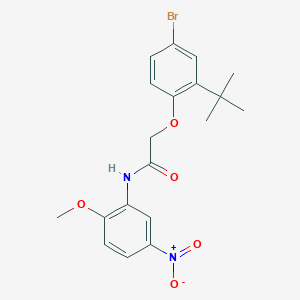

The compound “3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 1,2,4-oxadiazole ring is a common feature in many pharmaceutical compounds .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including the 3-methyl variant, has been a subject of interest in medicinal chemistry . Various synthetic strategies have been developed, but the specific synthesis process for “3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride” is not explicitly mentioned in the available literature .Molecular Structure Analysis

The molecular structure of “3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride” is characterized by the presence of a 1,2,4-oxadiazole ring. This ring structure is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The specific arrangement of these atoms in the ring structure can influence the properties of the compound .Chemical Reactions Analysis

The chemical reactions involving “3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride” are not explicitly mentioned in the available literature .Applications De Recherche Scientifique

Agricultural Biological Activities

The 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities. Researchers have synthesized novel derivatives and evaluated their efficacy against various plant pathogens. Notably, these compounds have demonstrated:

- Antibacterial Effects : Particularly on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). Compounds 5m, 5r, 5u, 5v, 5x, and 5y exhibited strong antibacterial effects against Xoo, surpassing existing commercial pesticides. Compound 5v also showed moderate antibacterial effects against rice bacterial leaf blight .

Antifungal Properties

The compound has demonstrated antifungal activity against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. These findings suggest its potential as an alternative to commercial fungicides .

Drug Discovery

1,2,4-Oxadiazoles, including our compound, serve as important pharmacophores for creating novel drug molecules. Their stability and bioisosteric properties make them valuable templates in drug discovery .

Scintillating Materials

Researchers have explored the use of 1,2,4-oxadiazoles in scintillating materials. These compounds play a role in detecting ionizing radiation, making them relevant in fields like nuclear medicine and radiation detection .

Dyestuff Industry

The 1,2,4-oxadiazole derivatives find applications in the dyestuff industry. Their unique chemical properties contribute to their use as dyes and pigments .

Anti-Infective Agents

While not directly studied for this compound, the broader class of 1,2,4-oxadiazoles has been investigated as anti-infective agents. Their potential lies in combating bacterial, fungal, and parasitic infections .

Safety and Hazards

Orientations Futures

The future directions for research on “3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in 1,2,4-oxadiazoles in medicinal chemistry, there may be potential for this compound in drug discovery .

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s worth noting that 1,2,4-oxadiazoles, which share a similar structure, are known to interact with their targets through hydrogen bond acceptor properties .

Biochemical Pathways

Given the anti-infective activities of similar compounds, it’s plausible that this compound may interfere with the biochemical pathways of infectious agents .

Pharmacokinetics

A compound with a similar structure was described as having good in vitro admet and in vivo pharmacokinetic characteristics .

Result of Action

Similar compounds have been reported to have anti-infective activities, suggesting that this compound may have similar effects .

Propriétés

IUPAC Name |

3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-7-11-8(14-12-7)5-9(13)3-2-4-10-6-9;/h10,13H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGQYUULKSTQIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2(CCCNC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2640817.png)

![2-Butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2640819.png)

![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2640820.png)

![N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide](/img/structure/B2640821.png)

![(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2640825.png)

![2-[[(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B2640826.png)

![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-iodoanilino)prop-2-en-1-one](/img/structure/B2640827.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2640828.png)

![7-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2640830.png)